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Compound of Interest

Compound Name: 2-Methyldecanenitrile

Cat. No.: B1664566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyldecanenitrile, with CAS number 69300-15-8, is a branched-chain aliphatic nitrile.

While its primary application is within the fragrance industry for its fruity, peach-like aroma, its

chemical structure, containing a nitrile group, warrants consideration from a medicinal

chemistry perspective.[1][2][3][4] The nitrile moiety is a versatile functional group in drug

design, known to modulate physicochemical properties, enhance target binding, and improve

pharmacokinetic profiles.[5][6][7][8][9] This document provides a comprehensive overview of

the known properties of 2-Methyldecanenitrile, its safety profile, and relevant experimental

protocols. Although no specific drug development activities or associations with signaling

pathways have been reported for this compound, this guide serves as a foundational reference

for researchers interested in its potential applications.

Chemical and Physical Properties
The fundamental physicochemical properties of 2-Methyldecanenitrile are summarized in the

table below. These characteristics are crucial for understanding its behavior in various

experimental and formulation settings.
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Property Value Reference

CAS Number 69300-15-8 [10][11][12]

Molecular Formula C11H21N [10][11][12]

Molecular Weight 167.29 g/mol [10][11][12]

Appearance Colorless liquid [1]

Odor Fruity, peach-like [4][11]

Boiling Point 251 °C at 760 mmHg [1][11][12]

Density 0.820 g/cm³ [1][11][12]

Flash Point 129 °C [1][11][12]

Vapor Pressure 2.3 Pa at 20 °C [11][12]

Solubility
Soluble in ethanol and

dichloromethane
[4][11]

logP 3.89668 [1]

Synthesis
A detailed, step-by-step synthesis protocol for 2-Methyldecanenitrile is not readily available in

the public domain. However, based on general organic chemistry principles and some

indications from related syntheses, a plausible route is the alkylation of decanenitrile. This

would likely involve the deprotonation of decanenitrile at the alpha-position using a strong base

to form a carbanion, followed by reaction with a methylating agent.

A generalized workflow for this proposed synthesis is depicted below.
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Proposed general synthesis workflow for 2-Methyldecanenitrile.

Spectroscopic Data
Comprehensive, publicly available spectroscopic data (NMR, MS, IR) specifically for 2-
Methyldecanenitrile (CAS 69300-15-8) is limited. Researchers requiring this information

would likely need to acquire it experimentally. For reference, typical spectral regions for the key

functional groups are provided in the table below.

Spectroscopic Technique Key Functional Group
Expected Chemical Shift /
Wavenumber

¹³C NMR Nitrile (C≡N) ~115-125 ppm

Aliphatic Carbons ~10-40 ppm

¹H NMR Protons alpha to Nitrile ~2.3-2.7 ppm

Methylene and Methyl Protons ~0.8-1.7 ppm

FT-IR Nitrile (C≡N) stretch
~2240-2260 cm⁻¹ (weak to

medium intensity)

C-H stretch (sp³) ~2850-2960 cm⁻¹
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Safety and Toxicology
The safety of 2-Methyldecanenitrile has been assessed by the Research Institute for

Fragrance Materials (RIFM). The key findings are summarized below.

Endpoint Result Reference

Genotoxicity Not expected to be genotoxic. [10]

Repeated Dose Toxicity (oral)

NOAEL = 300 mg/kg/day

(read-across from citronellyl

nitrile)

[10]

Reproductive Toxicity

NOAEL = 500 mg/kg/day

(read-across from citronellyl

nitrile)

[10]

Skin Sensitization
No safety concerns at current

declared use levels.
[10]

Phototoxicity/Photoallergenicit

y

Not expected to be

phototoxic/photoallergenic

based on UV/Vis spectra.

[10]

Local Respiratory Toxicity

Exposure is below the

Threshold of Toxicological

Concern (TTC).

[10]

Environmental Fate

Not considered Persistent,

Bioaccumulative, and Toxic

(PBT). Readily biodegradable

(74% in 31 days, OECD 301F).

[10]

Experimental Protocols
Detailed methodologies for key toxicological and environmental fate studies are outlined below.

Ready Biodegradability - OECD 301F (Manometric
Respirometry Test)
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This test evaluates the biodegradability of a substance by measuring oxygen consumption.

Methodology:

Test System: A known volume of inoculated mineral medium containing 2-
Methyldecanenitrile as the sole carbon source is placed in a closed flask connected to a

respirometer.

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.

Test Conditions: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the

dark with continuous stirring for 28 days.

Measurement: Oxygen consumption is measured over time by the respirometer. Evolved

carbon dioxide is absorbed by a suitable agent (e.g., potassium hydroxide).

Data Analysis: The amount of oxygen consumed is corrected for the blank control (inoculum

only) and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance

is considered readily biodegradable if it reaches >60% biodegradation within a 10-day

window during the 28-day test.[7][9][13][14][15]
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Workflow for the OECD 301F Manometric Respirometry Test.

Skin Sensitization - Human Repeat Insult Patch Test
(HRIPT)
The HRIPT is used to assess the potential of a substance to induce skin sensitization.

Methodology:

Study Population: A panel of human volunteers (typically 50-200) is recruited.

Induction Phase:
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A patch containing the test material (2-Methyldecanenitrile at a specific concentration in

a suitable vehicle) is applied to the skin of the back.

The patch is removed after 24-48 hours, and the site is evaluated for any reaction.

This procedure is repeated nine times over a three-week period at the same application

site.

Rest Phase: A 10-21 day period with no patch application follows the induction phase.

Challenge Phase:

A challenge patch with the test material is applied to a new, previously untreated (virgin)

site on the back.

The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72-96 hours

after application.

Interpretation: A reaction at the challenge site that is more severe than any irritation

observed during the induction phase may be indicative of sensitization.[5][6][8][16][17]
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Workflow for the Human Repeat Insult Patch Test (HRIPT).

Role of the Nitrile Group in Drug Development
While 2-Methyldecanenitrile itself is not documented as a therapeutic agent, its core

functional group, the nitrile, is of significant interest in drug discovery. The nitrile group can

influence a molecule's properties in several ways:

Modulation of Physicochemical Properties: The linear and polar nature of the nitrile group

can improve solubility and other pharmacokinetic parameters.[5][7]

Target Binding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond

acceptor, and the triple bond can participate in dipole-dipole and other polar interactions with

biological targets.[7]
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Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which

can increase a drug's half-life.[5][7][9]

Bioisosterism: It can serve as a bioisostere for other functional groups, such as carbonyls or

halogens, allowing for the fine-tuning of a molecule's activity and properties.[7][9]

Covalent Inhibition: In some cases, the nitrile group can act as a "warhead" to form a

covalent bond with a target protein, leading to irreversible inhibition.[6]

Nitrile Group (-C≡N)
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Properties
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Enhanced Target
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(e.g., Metabolic Stability)
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Key roles of the nitrile functional group in drug design.

Conclusion
2-Methyldecanenitrile is a well-characterized fragrance ingredient with a favorable safety

profile for its intended use. For the drug development professional, it serves as an example of a

simple aliphatic nitrile. While this specific molecule has no known therapeutic applications or

interactions with signaling pathways, the nitrile functional group it contains is a highly valuable

tool in medicinal chemistry. The data and protocols presented in this guide provide a thorough

understanding of the known properties of 2-Methyldecanenitrile and offer a broader context

for the strategic use of the nitrile moiety in the design of novel therapeutics. Further research

would be required to explore any potential biological activities of 2-Methyldecanenitrile
beyond its current applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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